Product packaging for 4-Chloro-3-phenylquinoline(Cat. No.:CAS No. 6319-32-0)

4-Chloro-3-phenylquinoline

Cat. No.: B3192523
CAS No.: 6319-32-0
M. Wt: 239.7 g/mol
InChI Key: XMMDHTGEXKLBFV-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of organic and medicinal chemistry. numberanalytics.com Its structure features a benzene (B151609) ring fused to a pyridine (B92270) ring, a combination that imparts unique chemical properties and significant biological activity. numberanalytics.comiipseries.org This versatile scaffold is not only a key component in numerous natural products, such as Cinchona alkaloids, but also serves as a fundamental building block in the synthesis of a wide array of pharmacologically active substances. iipseries.orgresearchgate.net

The significance of the quinoline core extends across various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicinal chemistry, quinoline derivatives have been instrumental in the development of drugs with a broad spectrum of therapeutic applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents. nih.govbohrium.comorientjchem.org The ability to modify the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, making it a privileged scaffold in drug discovery. nih.govorientjchem.org The continuous exploration of quinoline chemistry underscores its enduring importance in the development of novel compounds with diverse applications. numberanalytics.combohrium.com

Historical Development of Quinoline Synthesis Methodologies (General Context)

The journey of quinoline synthesis began in 1834 when it was first isolated from coal tar. iipseries.orgwikipedia.org However, it was the late 19th century that witnessed a surge in the development of synthetic methods for creating the quinoline core, driven by interests in the dye industry and the study of alkaloids. organicreactions.org Several classical named reactions emerged during this period, forming the foundation of quinoline chemistry. iipseries.orgorganicreactions.org

A selection of these foundational methods is detailed below:

Synthesis MethodYearKey ReactantsNoteworthy Features
Skraup Synthesis 1880Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.orgmerriam-webster.comOne of the earliest and most direct methods for producing quinoline. numberanalytics.com The reaction can be vigorous. wikipedia.org
Friedländer Synthesis 1882o-Aminoaryl aldehydes or ketones and a compound with an α-methylene group. wikipedia.orgjk-sci.comA versatile method for producing substituted quinolines, often catalyzed by acids or bases. wikipedia.orgjk-sci.com
Combes Synthesis 1888Anilines and β-diketones. iipseries.orgwikipedia.orgCharacterized by the acid-catalyzed ring closure of a Schiff base intermediate. wikipedia.org
Conrad-Limpach-Knorr Synthesis 1887Anilines and β-ketoesters. scribd.comwikipedia.orgThis method can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. wikipedia.orgquimicaorganica.org
Doebner-von Miller Reaction ---Anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgA variation of the Skraup synthesis. researchgate.net

These pioneering methods, along with others like the Pfitzinger and Niementowski syntheses, have been refined and modified over the years, leading to more efficient and versatile approaches for constructing the quinoline ring system. organicreactions.orgderpharmachemica.com The development of new catalysts and reaction conditions continues to expand the synthetic chemist's toolbox for accessing complex quinoline derivatives. nih.gov

Positional Isomerism and Structural Features of Phenyl-Substituted Chloroquinolines

The introduction of both a chloro and a phenyl substituent onto the quinoline core gives rise to a multitude of positional isomers, each with distinct structural and electronic characteristics. The relative positions of these substituents significantly influence the molecule's properties.

In phenyl-substituted chloroquinolines, the chlorine atom most commonly occupies the 2- or 4-position of the pyridine ring, as these positions are activated towards nucleophilic substitution. The phenyl group, on the other hand, can be located on either the benzene or the pyridine ring.

The specific compound of interest, 4-Chloro-3-phenylquinoline , features the chloro group at position 4 and the phenyl group at the adjacent position 3. This arrangement creates a sterically hindered environment around the nitrogen atom and the chlorine-bearing carbon. The electronic interplay between the electron-withdrawing chlorine atom and the phenyl ring, which can act as either an electron-donating or -withdrawing group depending on its substitution, further defines the chemical reactivity of the molecule.

Spectroscopic data provides insight into the structural features of these isomers. For instance, in the ¹H NMR spectrum of 4-chloro-2-phenylquinoline (B1581051), the protons on the quinoline ring will exhibit different chemical shifts and coupling patterns compared to those in this compound due to the different electronic environments created by the substituent arrangement. Similarly, the position of the substituents will influence the signals in the ¹³C NMR spectrum.

Academic Research Trajectory of this compound as a Chemical Entity

Academic interest in this compound has primarily revolved around its utility as a synthetic intermediate in the construction of more complex heterocyclic systems. The reactivity of the chlorine atom at the 4-position makes it a key handle for introducing various functional groups through nucleophilic substitution reactions.

Research has demonstrated that the this compound scaffold can be a precursor to a variety of derivatives. For example, it has been used in the synthesis of 2,3-diaryl-4-chloroquinolines, which can then be converted to primary 4-amino-2,3-diarylquinolines and 2,3-diarylquinolin-4(1H)-ones. nih.gov Additionally, the synthesis of thieno[3,2-c]-4-phenylquinoline-2-carboxylic acid has been achieved starting from a 2-phenyl-4-chloro-3-formylquinoline derivative, highlighting the versatility of the chloroquinoline core. researchgate.net

The synthesis of this compound itself and its derivatives has been explored through various synthetic strategies. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been employed to introduce the phenyl group at the 3-position of a 4-chloro-3-iodoquinoline (B1365794) precursor. nih.gov The structural and electronic properties of this compound and related compounds have been investigated using techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT) to understand their molecular structure and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClN B3192523 4-Chloro-3-phenylquinoline CAS No. 6319-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6319-32-0

Molecular Formula

C15H10ClN

Molecular Weight

239.7 g/mol

IUPAC Name

4-chloro-3-phenylquinoline

InChI

InChI=1S/C15H10ClN/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H

InChI Key

XMMDHTGEXKLBFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)Cl

Other CAS No.

6319-32-0

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 4 Chloro 3 Phenylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of 4-chloro-3-phenylquinoline chemistry. The mechanism involves the addition of a nucleophile to the electron-deficient C-4 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. The rate and success of these reactions are influenced by the nature of the nucleophile, solvent, and reaction temperature.

Amination Reactions

The displacement of the C-4 chlorine by nitrogen nucleophiles is a widely employed strategy to synthesize various 4-amino-3-phenylquinoline derivatives. This reaction is typically achieved by heating this compound with a primary or secondary amine, sometimes in a suitable solvent or neat.

The reaction proceeds readily with a range of amines, including aliphatic and aromatic primary and secondary amines. For instance, heating a 4-chloroquinoline (B167314) with butylamine (B146782) or dialkyl diamines leads to the formation of the corresponding N-substituted 4-aminoquinolines. While specific studies on this compound are part of the broader research into 4-chloroquinoline reactivity, the general reaction conditions are applicable. Amide solvents such as dimethylformamide (DMF) can also serve as a source of the dimethylamino group at high temperatures, though this is a less common method.

NucleophileReagent ExampleGeneral Product Structure
Primary Amine R-NH₂ (e.g., Butylamine)4-(Alkylamino)-3-phenylquinoline
Secondary Amine R₂NH (e.g., Piperidine)4-(Dialkylamino)-3-phenylquinoline
Amide Solvent Dimethylformamide (DMF)4-(Dimethylamino)-3-phenylquinoline

Introduction of Oxygen-Containing Nucleophiles (e.g., alkoxylation)

Oxygen-based nucleophiles, such as alkoxides, can replace the C-4 chlorine to yield 4-alkoxy-3-phenylquinolines. These reactions are typically performed by treating this compound with a sodium or potassium alkoxide (e.g., sodium methoxide, sodium ethoxide) in the corresponding alcohol as the solvent. The reactivity of 4-chloroquinolines towards alkoxides is generally considered to be lower than that of 2-chloroquinolines, potentially requiring more forcing conditions like elevated temperatures to achieve good yields.

NucleophileReagent ExampleGeneral Product Structure
Alkoxide NaOR (e.g., Sodium methoxide)4-Alkoxy-3-phenylquinoline

Introduction of Sulfur-Containing Nucleophiles (e.g., thiolation, sulfanylation)

Analogous to oxygen nucleophiles, sulfur-containing nucleophiles readily participate in SNAr reactions with this compound. Treatment with thiols (R-SH) in the presence of a base (to generate the thiolate anion, RS⁻) or with pre-formed sodium thiolates leads to the formation of 4-(alkylthio)- or 4-(arylthio)-3-phenylquinolines. These reactions are valuable for introducing sulfur functionality into the quinoline (B57606) core.

ReactionReagent ExampleGeneral Product Structure
Thiolation R-SH + Base (e.g., Ethanethiol + NaH)4-(Alkylthio)-3-phenylquinoline
Sulfanylation NaSH3-Phenylquinoline-4-thiol

Azidation Reactions

The introduction of an azide (B81097) group at the C-4 position is accomplished through a reaction with an azide salt, most commonly sodium azide (NaN₃). This reaction is typically carried out in a polar aprotic solvent such as DMF at elevated temperatures. The synthesis of 4-azido-7-chloroquinoline from 4,7-dichloroquinoline (B193633) demonstrates the viability of this transformation. The resulting 4-azido-3-phenylquinoline is a versatile intermediate, particularly for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazole-containing compounds.

NucleophileReagentSolventProduct
Azide Sodium Azide (NaN₃)DMF4-Azido-3-phenylquinoline

Hydrazination Reactions

The C-4 chlorine can also be displaced by hydrazine (B178648) to form 4-hydrazinyl-3-phenylquinoline. This reaction is typically performed by heating this compound with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). The resulting hydrazinyl derivative can serve as a precursor for the synthesis of various heterocyclic systems fused to the quinoline ring, such as pyridazino[4,3-c]quinolines, through subsequent cyclization reactions. The reaction of 4-chloroquinazolines with hydrazine has been shown to sometimes lead to ring transformation products, indicating that reaction conditions must be carefully controlled.

NucleophileReagentProduct
Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O)4-Hydrazinyl-3-phenylquinoline

Transition Metal-Mediated Cross-Coupling Reactions

Beyond SNAr, the C-Cl bond of this compound is an excellent handle for transition metal-mediated cross-coupling reactions. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of substituted 3-phenylquinolines that are often inaccessible through other routes. Palladium-catalyzed reactions are the most prominent in this category.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to form 4-aryl- or 4-vinyl-3-phenylquinolines. This reaction is highly versatile for creating biaryl structures. Studies on 2-alkynyl-4-chloroquinolines have shown that Suzuki coupling at the C-4 position proceeds effectively.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield 4-alkynyl-3-phenylquinolines. The regioselectivity of this reaction on dihaloquinolines highlights the reactivity of the C-4 chloro group.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to introduce a vinyl substituent at the C-4 position.

Stille Coupling: Reaction with an organostannane reagent.

Buchwald-Hartwig Amination: A palladium-catalyzed alternative to classical SNAr for forming C-N bonds with a broad range of amines.

These reactions typically require a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., phosphines), a base, and an appropriate solvent system. The choice of catalyst and conditions is crucial for achieving high yields and preventing side reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)General Product Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl-3-phenylquinoline
Sonogashira Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) salt, Base4-Alkynyl-3-phenylquinoline
Heck Alkene (CH₂=CHR)Pd catalyst (e.g., Pd(OAc)₂), Base4-Vinyl-3-phenylquinoline

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation at C-3 and C-4)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net In the case of this compound, the chlorine atom at the C-4 position serves as the leaving group, enabling the introduction of various aryl or vinyl substituents.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For the coupling of chloroquinolines, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. researchgate.net

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling to various 4-chloroquinoline derivatives. researchgate.net These reactions are typically carried out in a solvent mixture such as toluene (B28343) or DME/water, with a base like potassium carbonate, and a palladium catalyst. scispace.com The reaction facilitates the synthesis of 4-aryl-3-phenylquinolines, which are of interest in medicinal chemistry and materials science.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on 4-Chloroquinoline Derivatives

EntryAryl HalideBoronic AcidCatalystBaseSolventConditionsYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100 °CHigh
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O85 °CHigh
32-Aryl-4-chloro-3-(alkynyl)quinolinePhenylboronic acidPd(PPh₃)₄ / Tricyclohexylphosphine-Dioxane/H₂O-Moderate to High unisa.ac.za

Note: Data is compiled from representative procedures for Suzuki-Miyaura reactions on chloroquinoline systems. researchgate.netscispace.comunisa.ac.za Specific yields for this compound may vary based on precise reaction conditions.

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is a valuable tool for C-C bond formation and can be applied to this compound to introduce alkenyl substituents at the C-4 position. The reaction typically proceeds with trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base. mdpi.com Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands. organic-chemistry.org

While specific examples detailing the Heck reaction on this compound are not abundant in readily available literature, the reaction is widely applied to other aryl chlorides. Conditions typically involve a palladium source, a phosphine ligand, a base (e.g., triethylamine (B128534) or sodium acetate), and a polar aprotic solvent like DMF or NMP at elevated temperatures.

Table 2: Representative Conditions for Heck Coupling Reactions

EntryAryl HalideAlkeneCatalyst SystemBaseSolventConditions
1This compoundMethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF100-140 °C
2This compoundStyrene (B11656)Pd(OAc)₂ / P(o-tol)₃NaOAcNMP100-140 °C

Note: This table represents generalized conditions for Heck reactions involving aryl chlorides. organic-chemistry.orgmdpi.com Optimization would be required for the specific substrate.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and can be used to install alkynyl moieties at the C-4 position of this compound. These reactions are often carried out under mild conditions. wikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is the active species for transmetalation. libretexts.org Common catalyst systems include a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI, in the presence of an amine base like triethylamine. organic-chemistry.org

Studies on related 2-aryl-4-chloro-3-iodoquinoline derivatives show that Sonogashira coupling can be performed selectively at different positions. unisa.ac.za For this compound, the reaction would provide access to 4-alkynyl-3-phenylquinolines, which are versatile intermediates for further transformations.

Table 3: Representative Conditions for Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst SystemBaseSolvent
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF / DMF
22-Aryl-4-chloro-3-iodoquinolineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDioxane/H₂O unisa.ac.za

Note: This table illustrates typical conditions for Sonogashira couplings. unisa.ac.zaorganic-chemistry.orgwikipedia.org The reactivity of the C-Cl bond in this compound may require optimization of these conditions.

Stille Coupling Reactions

The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org The C-4 chloro group of this compound can be substituted using this methodology.

The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step. A variety of palladium(0) and palladium(II) precursors can be used as catalysts. organic-chemistry.org

The main drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org However, its versatility makes it a valuable synthetic tool.

Table 4: Representative Conditions for Stille Coupling Reactions

EntryAryl HalideOrganostannaneCatalystSolvent
1This compoundTributyl(phenyl)tinPd(PPh₃)₄Toluene
2Aryl BromideOrganostannanePd(OAc)₂ / DABCODioxane organic-chemistry.org

Note: This table shows generalized conditions for Stille reactions. wikipedia.orgorganic-chemistry.org Specific conditions for this compound would need to be determined experimentally.

Kumada-Tamao-Corriu Reactions

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed. It involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is effective for forming C-C bonds with aryl chlorides, including chloroquinolines.

The reaction mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the organic halide to the Ni(0) or Pd(0) center, transmetalation with the Grignard reagent, and reductive elimination to afford the coupled product. wikipedia.org Nickel catalysts, such as those with N-heterocyclic carbene (NHC) ligands, have shown high efficiency for the coupling of heteroaryl chlorides. arkat-usa.org A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them incompatible with many functional groups like esters and nitriles. arkat-usa.org

Table 5: Examples of Kumada-Tamao-Corriu Coupling Reactions on Chloroarenes

EntryAryl HalideGrignard ReagentCatalystSolventTemperature (°C)Yield (%)
14-ChlorotoluenePhenylmagnesium bromidePd₂(dba)₃ / IPr·HClTHF8099 arkat-usa.org
2ChloroquinolinesAryl Grignard Reagents(IPr)Ni(allyl)Cl--Excellent researchgate.net

Note: Data is compiled from literature examples on similar substrates. arkat-usa.orgresearchgate.net IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium.

Electrophilic Substitution Reactions on the Quinoline and Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In this compound, there are two aromatic systems susceptible to electrophilic attack: the quinoline ring system and the C-3 phenyl substituent. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic system and the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

Quinoline Ring: The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic substitution. Therefore, electrophilic attack occurs preferentially on the more electron-rich benzene ring (the carbocycle). imperial.ac.uk In an unsubstituted quinoline, substitution occurs primarily at the C-5 and C-8 positions, as these lead to the most stable carbocation intermediates (arenium ions). imperial.ac.uk

In this compound, the substituents influence this inherent reactivity:

Phenyl Group (at C-3): An aryl substituent can be weakly activating or deactivating depending on the reaction conditions. Its directing effect on the quinoline ring is complex.

Considering these factors, electrophilic substitution on the quinoline core of this compound is expected to be challenging but would likely still favor the C-5 and C-8 positions. For example, studies on the nitration of the closely related 4-chloro-3-methylquinoline (B1630497) have been conducted, providing insight into the regiochemical outcomes. rsc.org

Phenyl Moiety (at C-3): The phenyl ring at the C-3 position is also a site for electrophilic substitution. The quinolinyl group attached to it acts as a substituent, influencing the regioselectivity of attack on this phenyl ring. The quinoline ring is generally considered an electron-withdrawing and deactivating group. Deactivating groups typically direct incoming electrophiles to the meta-position. organicchemistrytutor.com Therefore, electrophilic substitution (e.g., nitration, halogenation) on the C-3 phenyl ring is predicted to occur primarily at the meta-positions (C-3' and C-5'). The ortho- (C-2', C-6') and para- (C-4') positions are deactivated to a greater extent. organicchemistrytutor.comlibretexts.org

Table 6: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemActivating/Deactivating InfluencePredicted Position(s) of AttackRationale
Quinoline (Benzene part)Deactivated by C-4 Chloro group and electron-deficient pyridine ringC-5 and C-8Inherent reactivity of the quinoline system, leading to the most stable carbocation intermediates. imperial.ac.uk
Phenyl (at C-3)Deactivated by the electron-withdrawing quinolinyl substituentC-3' and C-5' (meta)Electron-withdrawing groups direct incoming electrophiles to the meta position. organicchemistrytutor.com

Skeletal Editing and Rearrangement Processes Involving the Quinoline Core

The alteration of the fundamental heterocyclic framework of quinolines, often termed skeletal editing, represents a sophisticated strategy for generating novel molecular architectures. Such transformations can include ring expansion, ring contraction, or the insertion/deletion of atoms within the core structure. While the broader field of heterocyclic chemistry has seen significant advances in skeletal editing, specific examples involving the this compound scaffold are not extensively documented in the current body of scientific literature.

However, general principles and analogous reactions in related heterocyclic systems can provide insights into the potential for such transformations. For instance, rearrangement reactions are a known facet of quinoline chemistry, often influenced by substituents and reaction conditions. These can include both expansion of the quinoline system to form larger heterocyclic structures and contraction to yield, for example, indole (B1671886) derivatives. Such processes might be initiated under thermal, photochemical, acidic, or basic conditions, or through transition-metal catalysis.

Nitrogen insertion is another emerging area of skeletal editing that could conceptually be applied to the quinoline core. rsc.org Methodologies for inserting nitrogen atoms into carbocyclic and heterocyclic rings are being developed, offering pathways to novel aza-heterocycles. digitellinc.comnih.gov While direct application to this compound remains a prospective area of research, these innovative strategies highlight the potential for future exploration into the skeletal diversification of this compound.

It is important to note that the stability of the quinoline aromatic system presents a significant energy barrier to many skeletal rearrangement reactions. Overcoming this stability often requires harsh reaction conditions or highly reactive intermediates. The presence of the chloro and phenyl substituents on the 4- and 3-positions, respectively, would also be expected to influence the feasibility and outcome of any such skeletal editing processes.

Functional Group Interconversions on the Phenyl Substituent

The phenyl group at the 3-position of this compound serves as a versatile handle for introducing a wide range of functional groups, thereby modulating the molecule's steric and electronic properties. These transformations typically proceed via electrophilic aromatic substitution, and the directing effects of the quinoline core on the appended phenyl ring are of primary importance.

The quinoline moiety, particularly when protonated under acidic conditions, acts as a deactivating group and a meta-director for electrophilic attack on the phenyl ring. stackexchange.com This is due to the electron-withdrawing nature of the protonated nitrogen atom. Consequently, electrophilic substitution reactions on the phenyl substituent of this compound are predicted to favor the meta-position.

Nitration: The nitration of the closely related 3-phenylquinoline (B3031154) has been studied and provides a strong model for the reactivity of this compound. Treatment with a mixture of nitric acid and sulfuric acid is the standard method for nitration. Based on the directing effect of the quinoline ring, the major product would be the meta-nitro substituted derivative. The reaction conditions would need to be carefully controlled to avoid potential side reactions on the quinoline core itself, which can also undergo nitration, typically at the 5- and 8-positions under acidic conditions. stackexchange.com

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the phenyl ring can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the substitution is expected to occur predominantly at the meta-position of the phenyl ring due to the directing influence of the quinoline core.

Sulfonation: Sulfonation of the phenyl group can be accomplished by treatment with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is also an electrophilic aromatic substitution and would be expected to yield the meta-sulfonic acid derivative. The reaction conditions for sulfonation are often reversible, which can be a useful feature in synthetic strategies.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation offer routes to introduce alkyl and acyl groups, respectively, onto the phenyl substituent. wikipedia.orgorganic-chemistry.org These reactions are catalyzed by strong Lewis acids like aluminum chloride. For this compound, Friedel-Crafts reactions on the phenyl ring would likely require forcing conditions due to the deactivating effect of the quinoline core and are predicted to yield the meta-substituted products. It is important to consider that the nitrogen atom of the quinoline can coordinate with the Lewis acid catalyst, which can further deactivate the system or lead to undesired side reactions.

The following table summarizes the expected major products from electrophilic aromatic substitution reactions on the phenyl ring of this compound, based on established principles of chemical reactivity.

Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄4-Chloro-3-(3-nitrophenyl)quinoline
BrominationBr₂, FeBr₃4-Chloro-3-(3-bromophenyl)quinoline
ChlorinationCl₂, AlCl₃4-Chloro-3-(3-chlorophenyl)quinoline
SulfonationH₂SO₄, SO₃3-(4-Chloroquinolin-3-yl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-(4-Chloroquinolin-3-yl)phenyl)ethan-1-one (for R=CH₃)

These predicted outcomes provide a foundational roadmap for the derivatization of the phenyl substituent of this compound, enabling the synthesis of a diverse library of analogues for further investigation.

Applications of 4 Chloro 3 Phenylquinoline in Advanced Organic Synthesis and Materials Science

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, and appropriately substituted derivatives serve as versatile building blocks for more complex molecular systems. 4-Chloro-3-phenylquinoline, featuring a reactive chlorine atom at the C4-position and a phenyl group at the C3-position, is a valuable synthetic intermediate for creating diverse chemical entities. Its utility stems from the ability to selectively functionalize the quinoline core, paving the way for novel heterocyclic architectures and functional materials.

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Phenylquinoline and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the properties of medium-sized organic molecules like 4-chloro-3-phenylquinoline. DFT calculations enable the exploration of the molecule's potential energy surface, electronic landscape, and spectroscopic features with a high degree of reliability.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy structure of a molecule. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. A critical aspect of its structure is the relative orientation of the phenyl group with respect to the quinoline (B57606) core, which is defined by the dihedral angle between the two rings.

Computational studies on similar phenyl-substituted quinoline systems, such as methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, have shown that the phenyl ring is significantly twisted out of the plane of the quinoline ring system, with a dihedral angle of approximately 57.5°. nih.gov This twisting is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core. It is expected that this compound would adopt a similar non-planar conformation to alleviate steric strain.

Structural ParameterTypical Calculated Value for Phenylquinolines
Quinoline-Phenyl Dihedral Angle~50-70°
C-Cl Bond Length~1.74 Å
C-N Bond Lengths (in quinoline)~1.32-1.38 Å
C-C Bond Lengths (aromatic)~1.37-1.43 Å

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org

For quinoline and its derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital. In this compound, the presence of the electron-withdrawing chlorine atom and the π-system of the phenyl group will influence the energies and distributions of these orbitals. DFT calculations on related chloroquinoline derivatives show that the HOMO-LUMO gap can be modulated by the nature and position of substituents. nih.gov

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the charge distribution and identifying potential sites for electrophilic or nucleophilic attack. uni-muenchen.de In this compound, the nitrogen atom is expected to carry a negative charge due to its higher electronegativity, making it a potential site for protonation or coordination. The carbon atom attached to the chlorine (C4) is expected to be electron-deficient and thus susceptible to nucleophilic attack.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline (for comparison)-6.65-1.824.83
Substituted Chloroquinoline Derivative 1-6.89-2.154.74
Substituted Phenylquinoline Derivative 2-6.52-1.984.54

Analysis of Spectroscopic Data through Computational Methods (e.g., NMR, IR simulations for structural verification)

Computational methods are powerful tools for interpreting and predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic properties.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of complex spectra.

Similarly, the vibrational frequencies and intensities of this compound can be calculated using DFT. nih.gov The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as C-Cl stretching, C=N stretching, and aromatic C-H bending, providing further confirmation of the molecular structure. nih.govsemanticscholar.org

Spectroscopic TechniqueComputational MethodInformation Obtained
NMR (¹H, ¹³C)DFT/GIAOChemical shifts, structural confirmation
IRDFT (Frequency Analysis)Vibrational modes, functional group identification

Mechanistic Investigations of Reactions through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, computational studies can explore its synthesis and subsequent reactions.

The Friedländer synthesis is a common method for preparing quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.com Computational modeling of this reaction for the synthesis of this compound could reveal the detailed reaction pathway, including the initial aldol-type condensation and subsequent cyclization and dehydration steps, and help in optimizing reaction conditions. organic-chemistry.org

Furthermore, the chlorine atom at the 4-position of the quinoline ring is a reactive site for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net Theoretical studies can model the attack of various nucleophiles at this position, comparing the energetics of different pathways and explaining the observed regioselectivity. nih.govnih.gov Such studies can predict the feasibility of synthesizing a range of 4-substituted-3-phenylquinoline derivatives.

Structure-Reactivity Relationship Prediction and Analysis

Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic properties with its chemical reactivity. For this compound and its derivatives, these relationships can be used to predict their behavior in various chemical transformations.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated to quantify the reactivity of the molecule. scirp.org For instance, a lower chemical hardness (related to a smaller HOMO-LUMO gap) would suggest higher reactivity. nih.gov By calculating these descriptors for a series of substituted 3-phenylquinoline (B3031154) derivatives, a predictive model for their reactivity can be developed.

These computational models can guide the design of new derivatives with desired reactivity profiles. For example, by introducing electron-donating or electron-withdrawing groups at different positions on the phenyl or quinoline rings, the electronic properties and, consequently, the reactivity of the molecule can be systematically tuned.

Advanced Bonding Analysis and Molecular Interactions (e.g., C-H...π and π-π interactions)

Beyond covalent bonds, non-covalent interactions play a crucial role in determining the supramolecular assembly, crystal packing, and biological activity of molecules. nih.govfrontiersin.orgnih.govrsc.org For this compound, C-H...π and π-π stacking interactions are expected to be significant.

π-π stacking interactions occur between the aromatic rings of adjacent molecules. nih.gov The quinoline and phenyl rings of this compound can engage in stacking, which can be either face-to-face or offset. These interactions are crucial in stabilizing the packing of the molecules in the solid state. Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), can be used to visualize and quantify these weak interactions.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-3-phenylquinoline, and how are reaction conditions optimized?

Methodological Answer:
this compound is typically synthesized via cyclization reactions or halogenation of pre-formed quinoline scaffolds. A common approach involves the Gould-Jacobs reaction, where aniline derivatives undergo condensation with β-keto esters followed by cyclization under acidic conditions. For halogenation, chlorination at the 4-position is achieved using POCl₃ or SOCl₂ under reflux . Optimization includes:

  • Temperature control : Maintaining 80–110°C to balance reaction rate and side-product formation.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity for the 3-phenyl substituent.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity. Validate via GC/HPLC .

Advanced: How do electronic effects of the 3-phenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The 3-phenyl group exerts steric hindrance and electron-donating effects, which modulate reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Steric maps : Molecular modeling (e.g., DFT calculations) predicts accessibility of the 4-chloro site for Pd-catalyzed coupling.
  • Electron density : EDG (electron-donating groups) on the phenyl ring reduce electrophilicity at C4, requiring stronger bases (e.g., Cs₂CO₃) to activate the C–Cl bond.
  • Case study : Substitution with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increases C4 reactivity by 30% (measured via kinetic studies) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; C–Cl signal at ~140 ppm in ¹³C DEPT).
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 239.69 (calculated for C₁₅H₁₀ClN).
  • IR : C–Cl stretch at 750–800 cm⁻¹; quinoline ring vibrations at 1600–1650 cm⁻¹.
  • XRD : Resolve crystal packing and confirm regiochemistry (SHELXL refinement recommended) .

Advanced: How can computational tools predict bioactivity of this compound derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The 4-chloro group often occupies hydrophobic pockets, while the phenyl ring stabilizes π-π stacking.
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values for antimicrobial activity. For example, –CF₃ at the 6-position increases lipophilicity (logP >3) and enhances membrane penetration .
  • ADMET prediction : SwissADME calculates bioavailability (e.g., TPSA <90 Ų) and toxicity (e.g., Ames test alerts for nitro derivatives) .

Basic: What are the documented biological targets of this compound?

Methodological Answer:

  • Enzyme inhibition : Targets include DNA gyrase (IC₅₀ = 2.1 μM) and topoisomerase IV (Gram-positive bacteria).
  • Anticancer activity : Induces apoptosis in HeLa cells via ROS generation (EC₅₀ = 12 μM, measured by MTT assay).
  • Antimalarial screening : Moderate activity against Plasmodium falciparum (IC₅₀ = 8.7 μM) due to heme polymerization disruption .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies arise from solvent polarity and measurement techniques:

  • Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in DMSO (common solvent).
  • Solubility parameters : Hansen solubility parameters (δD = 18.5, δP = 5.2, δH = 6.8) predict miscibility with THF or dichloromethane.
  • Case study : Literature reports solubility in ethanol as 15 mg/mL (25°C), but sonication at 40°C increases it to 22 mg/mL .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).
  • Spill management : Neutralize with sodium bicarbonate; collect via vacuum with HEPA filter.
  • Waste disposal : Incinerate at >1200°C or hydrolyze with NaOH/ethanol (1:3 v/v) .

Advanced: How to design a high-throughput crystallography pipeline for derivatives?

Methodological Answer:

  • Automation : Use robotic crystallization (e.g., Mosquito® LCP) with 96-well plates. Screen conditions: PEG 3350, pH 4.5–9.0.
  • Data collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL for anisotropic displacement parameters; Olex2 for twinning correction (Hooft parameter <0.3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.